molecular formula C17H27N5O2 B11336688 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one

1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one

Cat. No.: B11336688
M. Wt: 333.4 g/mol
InChI Key: WFAKQXXHAXNXKN-UHFFFAOYSA-N
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Description

1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Substitution with Morpholine: The pyrimidine ring is then substituted with a morpholine group, typically using a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The substituted pyrimidine is then reacted with piperazine to form the piperazine ring.

    Attachment of the Butanone Group: Finally, the butanone group is attached to the piperazine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a morpholine-substituted pyrimidine makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C17H27N5O2/c1-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-14(2)18-15)21-9-11-24-12-10-21/h13H,3-12H2,1-2H3

InChI Key

WFAKQXXHAXNXKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3

Origin of Product

United States

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